molecular formula C14H8ClN3O3S B5502608 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-2-propenethioamide

3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-2-propenethioamide

Cat. No. B5502608
M. Wt: 333.7 g/mol
InChI Key: AZEGIQDUJDJEQB-VMPITWQZSA-N
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Description

Synthesis Analysis

Research on related furan compounds has explored various synthesis techniques. For instance, synthesis methods for furan derivatives often involve reactions with nucleophiles and active methylene compounds, leading to the formation of pyrazole derivatives and other heterocyclic structures (Hassaneen et al., 1991). Such processes highlight the versatile reactivity of furan and nitrophenyl precursors, likely applicable to the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been analyzed through various techniques, including calorimetry and spectroscopy. Studies on thermodynamic properties provide insights into the molecular interactions and stability of furan derivatives (Sobechko et al., 2017). These analyses are crucial for understanding the molecular conformation and electronic structure, which influence the compound's reactivity and physical properties.

Chemical Reactions and Properties

The chemical reactivity of furan compounds, especially involving nitrophenyl groups, includes cycloaddition reactions and interactions with various nucleophiles. Research shows that these compounds can undergo transformations into pyrazole derivatives and exhibit reactivity towards selenocyanate and thiocyanate anions, leading to the formation of selenadiazoline and thiadiazoline derivatives (Hassaneen et al., 1991). Such reactions demonstrate the compound's potential for diverse chemical applications and its reactive versatility.

Physical Properties Analysis

The physical properties of closely related compounds have been studied through the determination of fusion temperature and solubility in various solvents. Thermodynamic studies offer insights into enthalpies and entropies of solution and mixing, which are indicative of the compound's solvation behavior and intermolecular interactions (Sobechko et al., 2017). These properties are crucial for predicting the compound's behavior in different environments and applications.

Chemical Properties Analysis

Chemical properties, such as reactivity towards specific reagents and conditions, have been explored in the context of synthesis and cycloaddition reactions. For example, the reactivity of furan derivatives with nitrilimines and their subsequent transformation into pyrazoline derivatives highlights the influence of functional groups on the compound's chemical behavior (Hassaneen et al., 1991). Understanding these chemical properties is essential for harnessing the compound's potential in synthetic and industrial applications.

Scientific Research Applications

Synthesis and Reactivity

The compound is part of a broader class of chemicals that have been synthesized for various research purposes, including the study of cycloaddition reactions and the exploration of heteroaromatic compounds. For instance, Shawali et al. (1990) investigated the synthesis and cycloaddition reactions of N-aryl-2-furohydrazonyl chlorides, which are useful precursors for synthesizing various substituted 3-(2-furyl)-2-pyrazoline derivatives, pyrazoles, and their analogs (Shawali, Hassaneen, & Ibrahim, 1990). Similarly, Sasaki and Yoshioka (1967) prepared phenyl-, furyl-, and 5-nitro-2-furylacrylonitrile oxides, demonstrating the reactivity of these compounds in forming isoxazolines, thereby providing insights into the reactivity of such nitrile oxides (Sasaki & Yoshioka, 1967).

Antimicrobial and Biological Activity

Research has also delved into the antimicrobial properties of derivatives related to this compound. Dhaduk and Joshi (2022) synthesized a series of isoxazole derivatives and evaluated their in-vitro antibacterial and antifungal activities, showing promising results against certain bacterial strains and Aspergillus niger (Dhaduk & Joshi, 2022). This suggests potential applications in developing new antimicrobial agents.

Antioxidant Properties

Further research into the antioxidant activity of related compounds has been conducted by Jois, Kalluraya, and Girisha (2014), who synthesized a novel series of pyrazolines carrying an arylfuran/arylthiophene moiety. The compounds were assessed for their antioxidant activities using the DPPH scavenging assay, with some showing moderate activity (Jois, Kalluraya, & Girisha, 2014).

Thermodynamic Properties

The study of thermodynamic properties of related compounds has also been undertaken. Sobechko et al. (2017) determined the fusion temperature and temperature dependence of dissolution for certain derivatives, providing essential data for understanding the solubility and intermolecular interactions in solutions (Sobechko et al., 2017).

properties

IUPAC Name

(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-12-6-9(18(19)20)1-3-11(12)13-4-2-10(21-13)5-8(7-16)14(17)22/h1-6H,(H2,17,22)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEGIQDUJDJEQB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=C(C#N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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